![molecular formula C18H14N2O2 B2499981 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 477886-69-4](/img/structure/B2499981.png)
4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline: is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]quinoxaline core substituted with a 4-methoxyphenoxy group. It has a molecular formula of C18H14N2O2 and a molecular weight of 290.32 g/mol . This compound is primarily used in research settings due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether is the Akt kinase . Akt kinases are attractive targets for small molecule drug discovery due to their key role in tumor cell survival/proliferation and their overexpression/activation in many human cancers .
Mode of Action
The compound interacts with its target, the Akt kinase, inhibiting its function . This inhibition disrupts the kinase’s role in promoting survival signals that downregulate apoptotic pathways, contributing to cancer progression .
Biochemical Pathways
The inhibition of Akt kinase affects a wide range of downstream targets that regulate tumor-associated cell processes such as cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis . The correlation between resistance to chemotherapy and Akt activation has also been observed in prostate cancer cell lines and in human tumor tissue .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of various human leukemia cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows interesting cytotoxic potential against different human leukemia cell lines (MV4-11, K562, MOLM14, and Jurkat cells) . The most promising active pyrroloquinoxalines were found to inhibit K562 cell line proliferation with an IC50 of 4.5mM, and U937 and MCF7 cell lines with IC50 of 5 and 8mM, respectively .
Action Environment
The compound’s synthesis and testing were likely conducted under standard laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method includes the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers in the presence of a catalyst such as FeCl3. This reaction facilitates the formation of C-C and C-N bonds, leading to the desired pyrroloquinoxaline structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP), has been explored for the preparation of quinoxaline derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethyl methyl ether (MOMCl) are employed.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted pyrroloquinoxalines.
Scientific Research Applications
Chemistry: 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as an antiparasitic agent, particularly against malaria and Leishmania. It also exhibits antifungal activity and has been studied as a ligand for 5-HT3 receptors, inhibitors of human protein kinase CK2, AKT kinase, and other enzymes .
Industry: In the industrial sector, this compound derivatives are explored for their potential use in organic semiconductors and as functional materials in optoelectronic devices .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline: The parent compound without the 4-methoxyphenoxy substitution.
4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline: A similar compound with a chlorine substitution instead of a methoxy group.
4-(4-Methylphenoxy)pyrrolo[1,2-a]quinoxaline: A compound with a methyl group substitution.
Uniqueness: 4-(4-Methoxyphenoxy)pyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-21-13-8-10-14(11-9-13)22-18-17-7-4-12-20(17)16-6-3-2-5-15(16)19-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXXZIBOVZTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
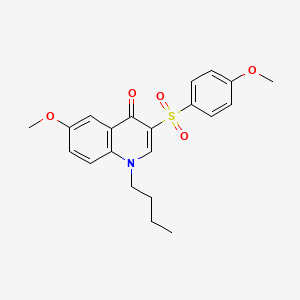
![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)
![4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2499904.png)


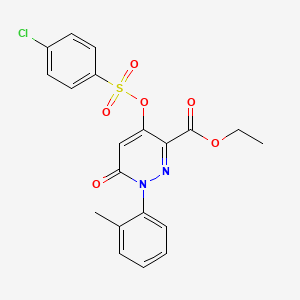
![4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B2499914.png)
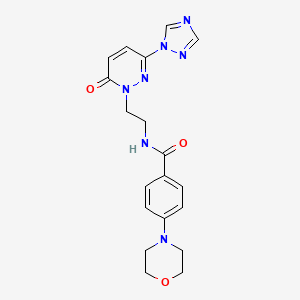
![(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)
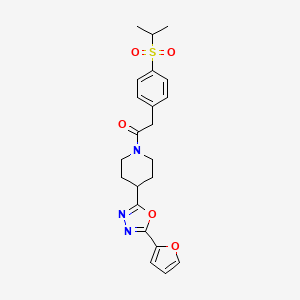
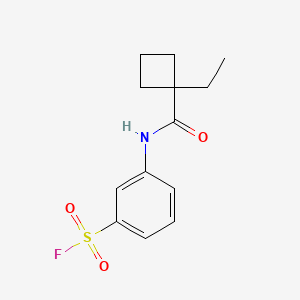
![N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE](/img/structure/B2499920.png)
